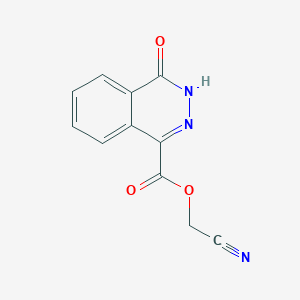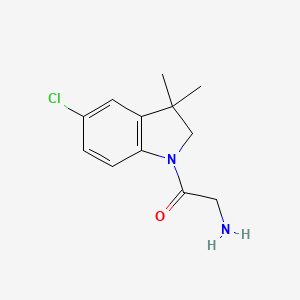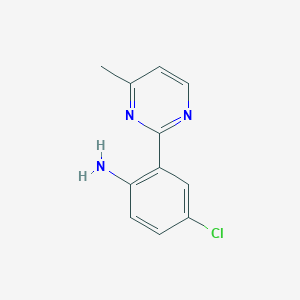![molecular formula C10H10ClNO4 B7637670 2-[(3-Chloro-4-methoxyphenyl)formamido]acetic acid](/img/structure/B7637670.png)
2-[(3-Chloro-4-methoxyphenyl)formamido]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-Chloro-4-methoxyphenyl)formamido]acetic acid, also known as CFM-2, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. CFM-2 belongs to the family of formamidobenzoic acids and is a derivative of the non-steroidal anti-inflammatory drug (NSAID) mefenamic acid.
Mécanisme D'action
The mechanism of action of 2-[(3-Chloro-4-methoxyphenyl)formamido]acetic acid is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which play a role in inflammation and pain. This compound has been shown to inhibit both COX-1 and COX-2 enzymes, which may contribute to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. In neuropathic pain research, this compound has been shown to reduce pain behavior in animal models, possibly through its inhibition of COX enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[(3-Chloro-4-methoxyphenyl)formamido]acetic acid in lab experiments is its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neuropathic pain. This compound has also been shown to have low toxicity in vitro and in vivo. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for 2-[(3-Chloro-4-methoxyphenyl)formamido]acetic acid research. One direction is to investigate its potential as a therapeutic agent in other diseases, such as Alzheimer's disease and Parkinson's disease. This compound has also been shown to have synergistic effects with other drugs, such as doxorubicin, which may enhance its anticancer effects. Another direction is to develop more soluble derivatives of this compound, which may improve its bioavailability and efficacy. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis method of 2-[(3-Chloro-4-methoxyphenyl)formamido]acetic acid involves the reaction of mefenamic acid with thionyl chloride to form the acid chloride intermediate. The acid chloride is then reacted with 3-chloro-4-methoxyaniline in the presence of triethylamine to form the desired product, this compound. The purity of this compound can be increased by recrystallization from ethanol.
Applications De Recherche Scientifique
2-[(3-Chloro-4-methoxyphenyl)formamido]acetic acid has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neuropathic pain. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. This compound has also been studied for its anti-inflammatory effects, as it has been shown to inhibit the production of pro-inflammatory cytokines in vitro. In addition, this compound has been investigated for its potential as a treatment for neuropathic pain, as it has been shown to reduce pain behavior in animal models.
Propriétés
IUPAC Name |
2-[(3-chloro-4-methoxybenzoyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO4/c1-16-8-3-2-6(4-7(8)11)10(15)12-5-9(13)14/h2-4H,5H2,1H3,(H,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPMUKIVNYQWSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

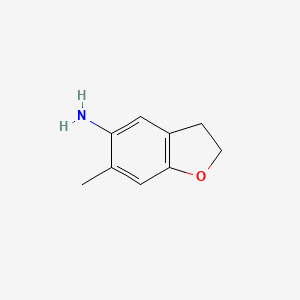
![4H,5H,7H-thieno[2,3-c]pyran-2-carboxylic acid](/img/structure/B7637610.png)
![N-[[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]methyl]-N-methylaniline](/img/structure/B7637613.png)
![4-bromo-N-[(2-thiophen-3-yl-1,3-thiazol-4-yl)methyl]aniline](/img/structure/B7637623.png)
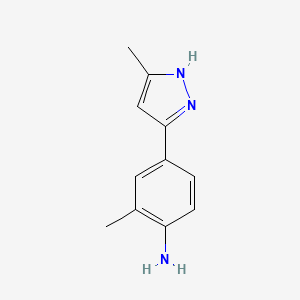
![N-[(4,5-dimethyl-1H-pyrazol-3-yl)methyl]cyclopropanamine](/img/structure/B7637636.png)
![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]cyclopentanecarboxamide](/img/structure/B7637637.png)
![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,5-dimethylbenzamide](/img/structure/B7637639.png)
![(E)-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide](/img/structure/B7637651.png)
